5(6)-Iodoacetamidotetramethylrhodamine

Myosin labeling Fluorescence polarization Muscle fiber physiology

5(6)-Iodoacetamidotetramethylrhodamine (IATR) is a mixed-isomer thiol-reactive TAMRA probe (Ex/Em ~543/580 nm) for covalent cysteine labeling. Variable 5:6 isomer ratios across batches cause irreproducible cytoskeletal protein labeling. • 5'-IATR selectively labels myosin SH1 (Cys-707); 6'-IATR preferentially reacts with actin. • FRET acceptor for fluorescein donors; ~1.5-fold fluorescence increase tracks actin polymerization in real time. • Verified isomer composition ensures reproducible cross-bridge rotation and filament dynamics measurements.

Molecular Formula C26H24IN3O4
Molecular Weight 569.4 g/mol
CAS No. 136538-85-7
Cat. No. B151921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6)-Iodoacetamidotetramethylrhodamine
CAS136538-85-7
Molecular FormulaC26H24IN3O4
Molecular Weight569.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CI)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C
InChIInChI=1S/C26H24IN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
InChIKeyHENCSKZMSUJDLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5(6)-Iodoacetamidotetramethylrhodamine Identity and Thiol-Reactive Dye Class


5(6)-Iodoacetamidotetramethylrhodamine (IATR, TMRIA) is a mixed-isomer, thiol-reactive fluorescent probe of the tetramethylrhodamine (TAMRA) family, bearing an iodoacetamide functional group that forms covalent thioether bonds with cysteine sulfhydryls . With a molecular formula of C26H24IN3O4 and a molecular weight of 569.39 g·mol⁻¹, this orange-red fluorophore produces photostable, pH-insensitive conjugates with excitation/emission maxima of approximately 541–555/567–580 nm, depending on the isomer and conjugation context [1]. It is used extensively as a FRET acceptor paired with fluorescein donors and as a covalent label for cysteine residues in proteins, peptides, and DNA fragments [2][3].

5(6)-IATR Substitution and Irreproducible Results


The mixed-isomer nature of 5(6)-IATR creates a sourcing risk that single-isomer thiol-reactive dyes cannot simply substitute without consequence. The 5'- and 6'-isomers of IATR exhibit fundamentally different protein-targeting specificities: 5'-IATR selectively labels myosin SH1 (Cys-707) as an immobilized dimer and alters ATPase activity, while 6'-IATR preferentially reacts with actin and fails to differentiate muscle fiber physiological states [1]. Consequently, different commercial batches of mixed-isomer IATR containing variable 5:6 ratios produce irreproducible labeling patterns in cytoskeletal proteins [2]. Furthermore, IATR-labeled actin accelerates polymerization and reduces filament network formation significantly more than N-ethylmaleimide–labeled actin, meaning the choice of thiol-reactive label directly alters the biophysical properties of the labeled protein [3]. These isomer-specific and functional perturbation differences render generic substitution among thiol-reactive TAMRA dyes scientifically invalid without explicit validation of isomer composition and target-specific reactivity.

5(6)-IATR Head-to-Head Comparative Evidence


5'-IATR vs 6'-IATR Stereospecific Protein Targeting

When applied to skinned muscle fibers, purified 5'-IATR predominantly labels myosin heavy chain SH1 (Cys-707) and differentiates between fiber physiological states by reporting cross-bridge rotation in quantitative agreement with established measurements. In contrast, 6'-IATR reacts preferentially with actin and does not differentiate between fiber states [1]. This stereospecificity means that mixed-isomer 5(6)-IATR produces a composite signal from two different protein targets, compromising the interpretability of fluorescence polarization experiments.

Myosin labeling Fluorescence polarization Muscle fiber physiology

5'-IATR vs 6'-IATR Myosin ATPase Perturbation

In a direct comparison using purified myosin subfragment 1 (S1), only 5'-IATR modification alters both K⁺-EDTA-activated and Ca²⁺-activated ATPase activities, whereas 6'-IATR modification leaves ATPase activities unperturbed [1]. This demonstrates that the position of the iodoacetamide substituent on the rhodamine xanthene ring dictates whether the fluorescent label is functionally silent or functionally disruptive.

ATPase inhibition Myosin enzymology Functional perturbation by fluorophore

Mixed-Isomer Batch Variability

The leading commercial vendor of thiol-reactive probes acknowledges that 'different batches of our mixed-isomer [TMRIA] products have contained variable mixtures of the 5- and 6-isomers' and states that 'certain cytoskeletal proteins preferentially react with individual isomers, leading to complications in the interpretation of labeling results' [1]. This variability is intrinsic to the synthetic difficulty of preparing pure TMRIA isomers, as documented since the original isomer separation and characterization by Corrie and Craik [2]. Commercial single-isomer 5-TMRIA (CAS 114458-99-0) is now the recommended procurement form for applications requiring reproducible labeling stoichiometry [1][3].

Batch variability Isomer ratio Reproducibility

Concentration-Dependent Nonspecific Labeling

In a systematic study of protein labeling with 5-TMRIA across dye concentrations ranging from 0.5 to 7.5 mM, selective labeling of carbonic anhydrase was maintained only at dye:thiol ratios up to 40:1. Above this threshold, the less abundant myoglobin band also became fluorescently labeled, indicating nonspecific interactions at elevated dye concentrations [1]. Moreover, the Molecular Probes Handbook independently documents that 'tetramethylrhodamine iodoacetamide exhibited nonspecific labeling as dye concentrations increased,' in contrast to BODIPY FL iodoacetamide which 'has been shown to be highly selective for cysteine labeling, producing little or no nonspecific labeling even at high dye:thiol ratios' [2].

Labeling specificity Proteomics Dye:thiol ratio optimization

IATR vs NEM Effects on Actin Polymerization

Rabbit skeletal muscle actin labeled at Cys-373 with IATR polymerizes more rapidly than unlabeled actin and exhibits reduced network formation as measured by fluorescence photobleaching recovery and low-shear viscometry. Critically, N-ethylmaleimide (NEM)–labeled actin at the same residue showed 'a much smaller effect on the rate of polymerization and on network formation than do the other two derivatives' (IATR and NBD-labeled actin) [1]. This indicates that the bulky tetramethylrhodamine moiety of IATR exerts a disproportionately large perturbation on actin filament dynamics compared to the small NEM adduct.

Actin polymerization Cys-373 modification Cytoskeletal biophysics

5(6)-IATR Evidence-Backed Applications


Myosin Motor Protein Fluorescence Polarization

Procurement of pure 5'-IATR (single isomer) is mandatory for fluorescence polarization experiments on myosin SH1 orientation in muscle fibers. As demonstrated by Ajtai et al. (1992), 5'-IATR labels SH1 as a dimer with immobilized probe orientation and reports cross-bridge rotation during the contractile cycle in quantitative agreement with established measurements, while 6'-IATR labels actin instead and fails to differentiate fiber physiological states [1]. Mixed 5(6)-IATR would generate an uninterpretable composite signal from two proteins with opposite responsiveness to MgATP.

Actin Filament Visualization and Functional Perturbation

For fluorescence microscopy of actin filaments where the labeled protein must retain polymerization competence, IATR-labeled actin at Cys-373 offers a quantitative fluorescence readout: polymerization induces an approximately 1.5-fold fluorescence increase that can be used to track filament assembly in real time [1]. However, users must account for the IATR-induced acceleration of polymerization and reduction of network formation, which are significantly more pronounced than with N-ethylmaleimide modification . At a 1:1 fluorophore:actin ratio, approximately 80% of the protein becomes non-sedimentable, and the resulting copolymerized filaments exhibit tensile strengths of 1.6–3.6 pN depending on the labeling ratio .

FRET-Based Actin Assembly Assays

IATR serves as the established FRET acceptor paired with 5-iodoacetamidofluorescein (5-IAF) donor for measuring actin filament assembly and disassembly by fluorescence energy transfer [1]. This donor-acceptor pair exploits the spectral overlap between fluorescein emission and tetramethylrhodamine absorption, enabling quantitative polymerization kinetics. Single-isomer procurement is recommended to ensure consistent FRET efficiency, as variable isomer composition alters the acceptor fluorophore's local environment and orientation.

Capillary Isoelectric Focusing with Laser-Induced Fluorescence

Iodoacetylated tetramethylrhodamine coupled to cysteine-containing peptides produces a set of 19 fluorescent pI markers spanning pH 3.64–10.12 for capillary isoelectric focusing [1]. These markers enable calibration of wide-range pH gradients with sub-picomolar detection sensitivity using a 543.5 nm He-Ne laser, facilitating highly sensitive analytical methods for biopharmaceutical protein characterization. The photostability and pH insensitivity of TMRIA conjugates in the physiological range are critical for this application.

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